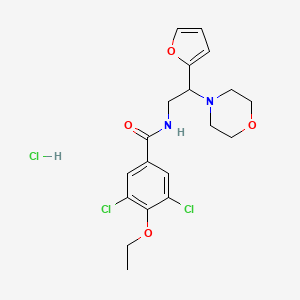
C19H23Cl3N2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H23Cl3N2O4 is a complex organic molecule that has garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H23Cl3N2O4 typically involves multi-step organic reactions. One common approach is the condensation of specific aromatic and aliphatic precursors under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the desired product. For instance, the use of acid or base catalysts can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often involves continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
C19H23Cl3N2O4: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
C19H23Cl3N2O4: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is utilized in the production of various industrial chemicals and materials, owing to its unique chemical properties.
作用機序
The mechanism by which C19H23Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
When compared to other similar compounds, C19H23Cl3N2O4 stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include those with slight variations in their molecular structure, such as different substituents or functional groups. These variations can lead to differences in reactivity, biological activity, and potential applications. Some similar compounds include:
- C18H21Cl3N2O4
- C19H22Cl2N2O4
- C20H24Cl3N2O4
Each of these compounds has its own set of characteristics that make it suitable for specific applications, highlighting the uniqueness of This compound in various research and industrial contexts.
特性
分子式 |
C19H23Cl3N2O4 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC名 |
3,5-dichloro-4-ethoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H22Cl2N2O4.ClH/c1-2-26-18-14(20)10-13(11-15(18)21)19(24)22-12-16(17-4-3-7-27-17)23-5-8-25-9-6-23;/h3-4,7,10-11,16H,2,5-6,8-9,12H2,1H3,(H,22,24);1H |
InChIキー |
CEZDEZHNIKOSMX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


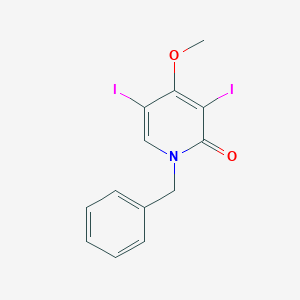

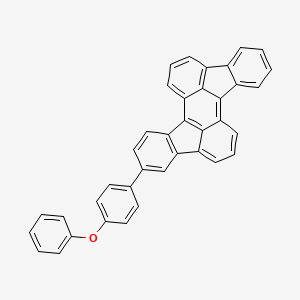
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)

![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)

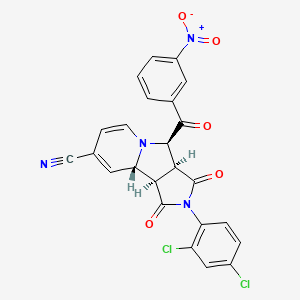
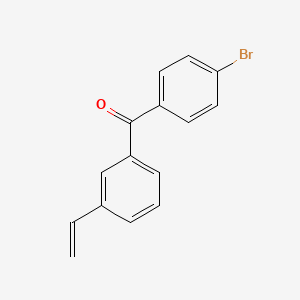
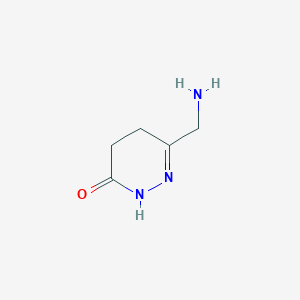
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
